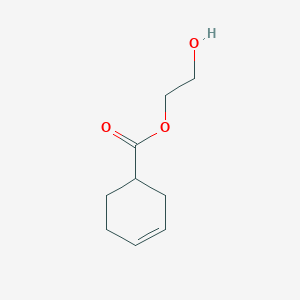![molecular formula C11H11F2NOS B14646804 N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide CAS No. 54350-65-1](/img/structure/B14646804.png)
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide is a chemical compound characterized by the presence of a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a 2-methylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide typically involves the reaction of 4-[(difluoromethyl)sulfanyl]aniline with 2-methylprop-2-enoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(Difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine
- N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-(4-formyl-2-methoxyphenoxy)acetamide
- N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2,3-dimethylbenzamide
Uniqueness
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide is unique due to its specific structural features, such as the presence of a difluoromethylsulfanyl group and a 2-methylprop-2-enamide moiety. These features can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
54350-65-1 |
|---|---|
Molecular Formula |
C11H11F2NOS |
Molecular Weight |
243.27 g/mol |
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C11H11F2NOS/c1-7(2)10(15)14-8-3-5-9(6-4-8)16-11(12)13/h3-6,11H,1H2,2H3,(H,14,15) |
InChI Key |
HIYMTLRWIJJWEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


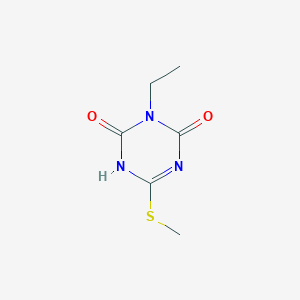
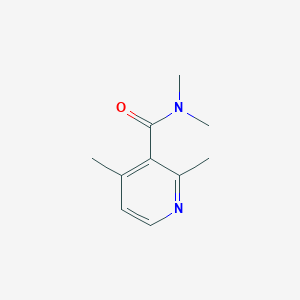
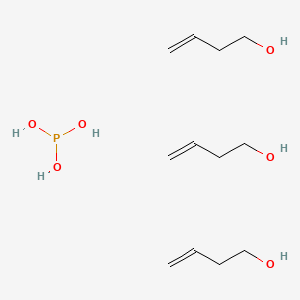
![4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile](/img/structure/B14646746.png)
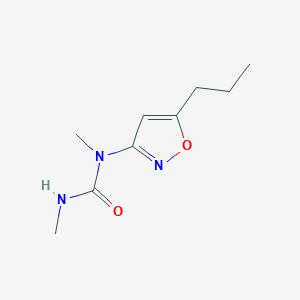
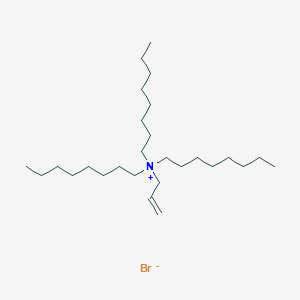
![1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane](/img/structure/B14646768.png)
![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)
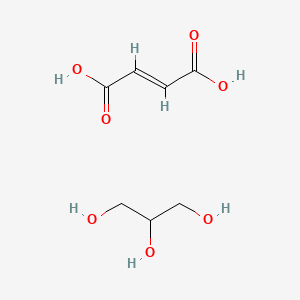
![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
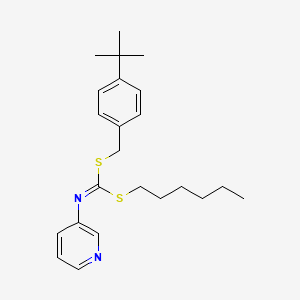
![Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride](/img/structure/B14646797.png)

